1-Methyl-1,7-diazaspiro[3.5]nonan-2-one

Catalog No.
S13318206
CAS No.
M.F
C8H14N2O
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1,7-diazaspiro[3.5]nonan-2-one

Product Name

1-Methyl-1,7-diazaspiro[3.5]nonan-2-one

IUPAC Name

1-methyl-1,7-diazaspiro[3.5]nonan-2-one

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c1-10-7(11)6-8(10)2-4-9-5-3-8/h9H,2-6H2,1H3

InChI Key

ICUBQEBRGGUELC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC12CCNCC2

1-Methyl-1,7-diazaspiro[3.5]nonan-2-one (CAS 1936166-64-1) is a specialized, rigid spirocyclic building block characterized by a piperidine ring fused to an N-methylated β-lactam core. In modern medicinal chemistry and agrochemical development, it is primarily procured to introduce high-Fsp3 (fraction of sp3-hybridized carbons) structural motifs that improve aqueous solubility and metabolic stability compared to traditional flat aromatic rings [1]. The compound serves as a highly directional, bifunctional scaffold where the N7 piperidine nitrogen is available for standard coupling reactions, while the N1-methylated β-lactam provides a stable, non-hydrogen-bond-donating polar region. This specific structural configuration is increasingly utilized in the synthesis of targeted therapeutics, including KRAS and PARP-1 inhibitors, where precise 3D vector projection is required for optimal binding pocket engagement [2].

Procuring the unmethylated parent compound (1,7-diazaspiro[3.5]nonan-2-one) as a cost-saving measure routinely results in downstream process failures due to competing chemoselectivity. The unmethylated β-lactam nitrogen acts as a reactive nucleophile and a hydrogen bond donor, necessitating orthogonal protection-deprotection strategies (e.g., Boc or Cbz) during N7-derivatization, which adds synthetic steps and drastically reduces overall yield [1]. Furthermore, attempting to substitute this spirocycle with simpler, highly flexible amines like 1-methylpiperazine fails to replicate the rigid, orthogonal vector projection required for high-affinity target engagement, leading to increased entropic penalties during binding and higher off-target liability in complex biological systems [2].

Chemoselective Processability and Yield Optimization

The N1-methyl capping in 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one fundamentally alters its synthetic processability compared to the unmethylated parent scaffold. By eliminating the reactive secondary amine at the β-lactam position, this compound enables direct, single-step functionalization (e.g., Buchwald-Hartwig amination or reductive amination) at the N7 position with typical yields exceeding 85% [1]. In contrast, the unmethylated 1,7-diazaspiro[3.5]nonan-2-one requires a minimum three-step protection-coupling-deprotection sequence, which generally caps overall throughput yields at 40-50% and increases solvent waste [2].

Evidence DimensionSynthetic steps and overall yield for N7-derivatization
Target Compound Data1 step, >85% yield
Comparator Or Baseline1,7-diazaspiro[3.5]nonan-2-one (Unmethylated parent) (3 steps, 40-50% yield)
Quantified Difference2 fewer synthetic steps and ~35-45% higher overall yield
ConditionsStandard N-alkylation or cross-coupling library synthesis conditions

Eliminating protection-deprotection steps drastically reduces procurement costs for scale-up synthesis and accelerates high-throughput library generation.

Physicochemical Tuning: Hydrogen Bond Donor Reduction

Managing hydrogen bond donors (HBDs) is critical for optimizing passive membrane permeability. 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one features an HBD count of 1 (at the N7 position, which becomes 0 upon integration into a larger molecule), whereas the unmethylated parent retains a permanent HBD at the β-lactam N1 position [1]. This single-unit reduction in HBD count significantly enhances the lipophilic efficiency and passive cellular permeability (Papp) of downstream active pharmaceutical ingredients (APIs), often shifting permeability from low/moderate to high categories in Caco-2 models [2].

Evidence DimensionHydrogen Bond Donor (HBD) count and permeability potential
Target Compound DataHBD = 1 (pre-coupling), 0 (post-coupling)
Comparator Or Baseline1,7-diazaspiro[3.5]nonan-2-one (HBD = 2 pre-coupling, 1 post-coupling)
Quantified DifferenceAbsolute reduction of 1 HBD, directly correlating to improved Papp values
Conditionsin silico property prediction and standard Caco-2 permeability models

Procuring the N-methylated variant is essential for projects targeting intracellular or central nervous system (CNS) targets where strict HBD limits are required for blood-brain barrier penetration.

Structural Rigidity and Entropic Binding Efficiency

When compared to flexible, flat monocyclic amines like 1-methylpiperazine, 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one provides superior conformational restriction. While both possess high Fsp3 character, the spirocyclic fusion restricts the conformational space of the piperidine ring, locking the spatial arrangement of the N7 vector [1]. This pre-organization minimizes the entropic penalty (ΔS) upon binding to target proteins, frequently resulting in a 10- to 50-fold improvement in binding affinity (Kd) for structurally constrained pockets, such as those found in mutant KRAS or PARP-1, compared to flexible piperazine analogs [2].

Evidence DimensionConformational restriction and entropic binding penalty
Target Compound DataHighly restricted spirocyclic conformation (low ΔS penalty)
Comparator Or Baseline1-methylpiperazine (Highly flexible, high ΔS penalty)
Quantified Difference10- to 50-fold typical improvement in target binding affinity (Kd)
ConditionsIsothermal titration calorimetry (ITC) and target binding assays

Buyers should select this spirocycle over simple piperazines when targeting narrow, rigid protein pockets where flexible linkers fail to achieve sufficient residence time.

High-Throughput Library Synthesis for Kinase and GTPase Inhibitors

Because it bypasses the need for β-lactam nitrogen protection, 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one is the optimal choice for automated, high-throughput library generation. It allows direct N7-derivatization via Buchwald-Hartwig cross-coupling or reductive amination, streamlining the discovery of novel KRAS and PARP-1 inhibitors [1].

CNS-Penetrant Drug Discovery Programs

The N-methyl capping removes a critical hydrogen bond donor, making this compound specifically suited for central nervous system (CNS) applications. Procurement is highly recommended when designing neurotherapeutics where maintaining a low topological polar surface area (TPSA) and high passive permeability across the blood-brain barrier is a strict design requirement [2].

Bioisosteric Replacement of Piperazines in Late-Stage Lead Optimization

In late-stage optimization where a lead compound suffers from poor metabolic half-life or high off-target toxicity due to a flexible piperazine ring, this spirocycle serves as a direct, rigidified bioisostere. Its pre-organized 3D structure improves target residence time while the N-methylated β-lactam core resists the oxidative metabolism typically seen with simple cyclic amines [3].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

154.110613074 g/mol

Monoisotopic Mass

154.110613074 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types